Cas no 189132-01-2 (Tert-butyl N-[(4-iodophenyl)methyl]carbamate)

Tert-butyl N-[(4-iodophenyl)methyl]carbamate is a carbamate-protected amine derivative featuring a 4-iodobenzyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing selective deprotection when required. The presence of the iodine substituent offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its crystalline solid form and well-defined structure facilitate purification and characterization. This reagent is valued for its reliability in constructing complex molecular frameworks, making it a practical choice for synthetic chemists.
Tert-butyl N-[(4-iodophenyl)methyl]carbamate structure
189132-01-2 structure
Product Name:Tert-butyl N-[(4-iodophenyl)methyl]carbamate
CAS No:189132-01-2
MF:C12H16INO2
MW:333.165415763855
MDL:MFCD09701232
CID:1382597
PubChem ID:46738010
Update Time:2025-05-21

Tert-butyl N-[(4-iodophenyl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[(4-iodophenyl)methyl]carbamate
    • AG-C-19039
    • tert-butyl N-(4-iodo)benzylcarbamate
    • tert-Butyl 4-iodobenzylcarbamate
    • N-Boc-4-iodobenzylamine
    • (4-iodobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-butyloxycarbonylamino)methyl]iodobenzene
    • tert-butyl (4-iodobenzyl)carbamate
    • tert-butyl N-(4-iodobenzyl)carbamate
    • Carbamic acid, [(4-iodophenyl)methyl]-, 1,1-dimethylethyl ester
    • SureCN3017280
    • CTK0E1836
    • (4-IODO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl 4-Iodobenzylcarbamate, AldrichCPR
    • AKOS015960281
    • Carbamic acid, N-[(4-iodophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl4-iodobenzylcarbamate
    • DB-257762
    • 1,1-Dimethylethyl?N-[(4-iodophenyl)methyl]carbamate
    • FS-6186
    • (4-odo-enzyl)-arbamic acid tert-utyl ester
    • MFCD09701232
    • tert-Butyl [(4-iodophenyl)methyl]carbamate
    • CS-0207566
    • SB23020
    • 189132-01-2
    • XXLBBLSVNGDBGH-UHFFFAOYSA-N
    • EN300-7392221
    • F80184
    • DTXSID20674166
    • 1,1-Dimethylethyl N-[(4-iodophenyl)methyl]carbamate
    • SCHEMBL3017280
    • Tert-butyl N-[(4-iodophenyl)methyl]carbamate
    • MDL: MFCD09701232
    • Inchi: 1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
    • InChI Key: XXLBBLSVNGDBGH-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 333.02218
  • Monoisotopic Mass: 333.02258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

Tert-butyl N-[(4-iodophenyl)methyl]carbamate Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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Tert-butyl N-[(4-iodophenyl)methyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:189132-01-2)Tert-butyl N-[(4-iodophenyl)methyl]carbamate
Order Number:A1029388
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:38
Price ($):861.0/287.0
Email:sales@amadischem.com

Additional information on Tert-butyl N-[(4-iodophenyl)methyl]carbamate

Recent Advances in the Application of Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) in Chemical Biology and Pharmaceutical Research

The compound Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its tert-butyl protecting group and 4-iodobenzyl moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly in drug discovery and development. Recent studies have explored its utility in the construction of pharmacologically active compounds, highlighting its role in the modulation of biological targets and the development of novel therapeutic agents.

One of the key applications of Tert-butyl N-[(4-iodophenyl)methyl]carbamate lies in its use as a building block for the synthesis of small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the preparation of kinase inhibitors, where the iodine atom facilitated palladium-catalyzed cross-coupling reactions to introduce diverse functional groups. This approach enabled the rapid generation of compound libraries for high-throughput screening, leading to the identification of potent inhibitors targeting oncogenic kinases.

In addition to its role in kinase inhibitor development, recent research has highlighted the compound's potential in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A study in ACS Chemical Biology (2024) reported the use of Tert-butyl N-[(4-iodophenyl)methyl]carbamate as a linker moiety in PROTAC design, leveraging its stability and compatibility with click chemistry. The resulting PROTACs exhibited enhanced cellular permeability and target degradation efficiency, underscoring the compound's value in targeted protein degradation strategies.

Further investigations have explored the pharmacokinetic properties of derivatives synthesized from Tert-butyl N-[(4-iodophenyl)methyl]carbamate. A 2024 publication in Bioorganic & Medicinal Chemistry Letters detailed the metabolic stability and plasma protein binding characteristics of these derivatives, revealing favorable drug-like properties. The tert-butyl group was found to confer improved metabolic stability, while the iodophenyl moiety allowed for straightforward radiolabeling, facilitating in vivo imaging studies.

Recent advancements in synthetic methodology have also expanded the utility of this compound. A 2023 report in Organic Letters described a novel photocatalytic decarboxylative coupling reaction using Tert-butyl N-[(4-iodophenyl)methyl]carbamate as a key intermediate. This green chemistry approach enabled the efficient construction of C-C bonds under mild conditions, offering a sustainable route to structurally diverse bioactive molecules.

In conclusion, Tert-butyl N-[(4-iodophenyl)methyl]carbamate (CAS: 189132-01-2) continues to play a pivotal role in contemporary chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, makes it an invaluable tool for drug discovery. Future research directions may focus on expanding its applications in targeted drug delivery systems and the development of next-generation bioconjugates.

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Amadis Chemical Company Limited
(CAS:189132-01-2)Tert-butyl N-[(4-iodophenyl)methyl]carbamate
A1029388
Purity:99%/99%
Quantity:5g/1g
Price ($):861.0/287.0
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